Ethyl 4-[(2-chlorophenyl)methylamino]piperidine-1-carboxylate
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Overview
Description
Ethyl 4-[(2-chlorophenyl)methylamino]piperidine-1-carboxylate is a chemical compound with the molecular formula C15H21ClN2O2 and a molecular weight of 296.79244 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2-chlorophenyl)methylamino]piperidine-1-carboxylate typically involves the reaction of 2-chlorobenzylamine with ethyl 4-piperidinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2-chlorophenyl)methylamino]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced derivatives. Substitution reactions can result in a variety of substituted products, depending on the nature of the substituent introduced .
Scientific Research Applications
Ethyl 4-[(2-chlorophenyl)methylamino]piperidine-1-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 4-[(2-chlorophenyl)methylamino]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Ethyl 4-[(2-chlorophenyl)methylamino]piperidine-1-carboxylate include:
Thiophene derivatives: Known for their diverse biological activities and applications in medicinal chemistry.
Indole derivatives: Widely studied for their pharmacological properties and potential therapeutic uses.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of a piperidine ring with a chlorophenyl group and an ethyl ester moiety makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
ethyl 4-[(2-chlorophenyl)methylamino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-2-20-15(19)18-9-7-13(8-10-18)17-11-12-5-3-4-6-14(12)16/h3-6,13,17H,2,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APKJMUKORKEQSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NCC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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